molecular formula C11H11NO3 B2703071 Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate CAS No. 1356600-20-8

Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate

Cat. No.: B2703071
CAS No.: 1356600-20-8
M. Wt: 205.213
InChI Key: SBRXCXMQSXUVHX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of bio-based copolyesters . The compound was synthesized from methyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane by Williamson etherification .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. For example, it has been found to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes in Perilla frutescens .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to modulate the expression of genes involved in carbon/nitrogen metabolism and secondary metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been found to exhibit good degradability, with weight losses in soil degradation reaching up to 4.3% after 30 days .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to induce metabolic changes in Perilla frutescens .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol . The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate is unique due to the presence of both a cyano group and an ester group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications .

Properties

IUPAC Name

methyl 3-cyano-3-(4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)6-9(7-12)8-2-4-10(13)5-3-8/h2-5,9,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRXCXMQSXUVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C#N)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 50 mL RB flask fitted with magnetic stirrer was charged with methanol (15 mL). To the stirred solvent was added 3-cyano-3-(4-hydroxyphenyl)propanoic acid (0.6 g, 3.1 mmol), followed by the addition of methanesulfonic acid (1 mL). The reaction mixture was refluxed for 1 h. After completion of the reaction, the reaction mixture was concentrated to distill off the solvent. Water (10 mL) was added and extracted with ethyl acetate (25 mL). The organic layer was washed with water (5 mL) and saturated brine solution (5 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The product was obtained as pale yellow liquid (0.6 g, yield: 93.3%). 1H NMR (300 MHz, CDCl3): δ 7.13-7.15 (d, 2H), 6.75-6.78 (d, 2H), 4.14-4.19 (t, 1H), 3.65 (s, 3H), 2.89-2.97 (m, 1H), 2.71-2.79 (m, 1H).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
93.3%

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